![molecular formula C66H66F2N4O14 B12762207 (E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 114312-23-1](/img/structure/B12762207.png)
(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzocbenzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzocbenzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves multiple steps, including the formation of the benzocbenzoxepin ring system, the introduction of the fluoro substituent, and the coupling of the piperazine and phenylprop-2-enyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzocbenzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzocbenzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, (E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzocbenzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for the development of new treatments for various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzocbenzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
C16-020 PC: A phospholipid with a similar structural motif involving a long hydrocarbon chain and a polar head group.
Uniqueness
(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzocbenzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
114312-23-1 |
|---|---|
Fórmula molecular |
C66H66F2N4O14 |
Peso molecular |
1177.2 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/2C27H27FN2O.3C4H4O4/c2*28-23-12-13-25-26(19-23)31-20-22-10-4-5-11-24(22)27(25)30-17-15-29(16-18-30)14-6-9-21-7-2-1-3-8-21;3*5-3(6)1-2-4(7)8/h2*1-13,19,27H,14-18,20H2;3*1-2H,(H,5,6)(H,7,8)/b2*9-6+;3*2-1+ |
Clave InChI |
XLZOJJZORMFVTB-KIMHRGPHSA-N |
SMILES isomérico |
C1N(CCN(C1)C2C3=CC=CC=C3COC4=C2C=CC(=C4)F)C/C=C/C5=CC=CC=C5.C1N(CCN(C1)C2C3=CC=CC=C3COC4=C2C=CC(=C4)F)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


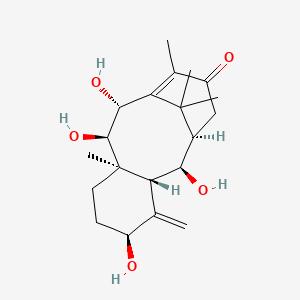
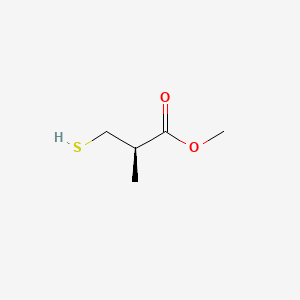
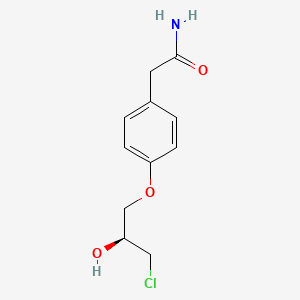
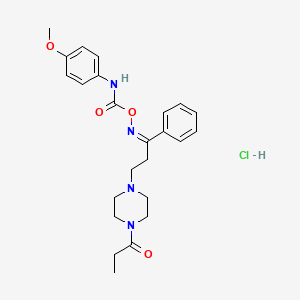
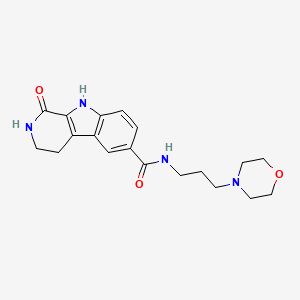

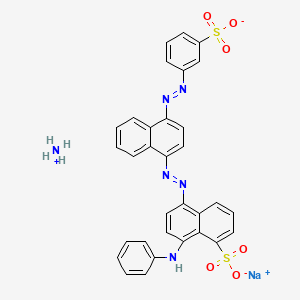
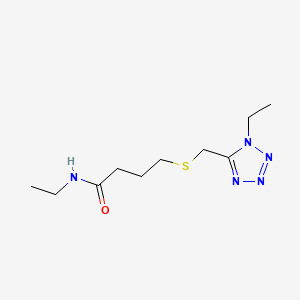





![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
